molecular formula C10H8N2O4 B3023430 Methyl 7-nitro-1H-indole-3-carboxylate CAS No. 1027081-37-3

Methyl 7-nitro-1H-indole-3-carboxylate

Cat. No.: B3023430
CAS No.: 1027081-37-3
M. Wt: 220.18 g/mol
InChI Key: DPVZLQDJENBUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-nitro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.

Preparation Methods

The synthesis of Methyl 7-nitro-1H-indole-3-carboxylate typically involves the nitration of methyl indole-3-carboxylate. One common method is the reaction of methyl indole-3-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration .

Chemical Reactions Analysis

Methyl 7-nitro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Methyl 7-nitro-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

This compound stands out due to its unique combination of the nitro and carboxylate groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

methyl 7-nitro-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)7-5-11-9-6(7)3-2-4-8(9)12(14)15/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZLQDJENBUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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